molecular formula C19H26N2O5 B2492337 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 899730-69-9

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide

Cat. No.: B2492337
CAS No.: 899730-69-9
M. Wt: 362.426
InChI Key: YBWGOPQHXYPMSP-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide: is a synthetic organic compound characterized by its unique spirocyclic structure and oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide typically involves the following steps:

  • Formation of the Spirocyclic Intermediate

      Starting Material: 1,4-dioxaspiro[4.5]decan-2-ylmethanol.

      Reaction: The alcohol group is converted to a suitable leaving group (e.g., tosylate) and then reacted with an amine to form the spirocyclic amine intermediate.

  • Oxalamide Formation

      Starting Material: The spirocyclic amine intermediate and 4-ethoxyphenyl isocyanate.

      Reaction: The amine reacts with the isocyanate to form the oxalamide linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up, focusing on:

    Reaction Efficiency: Maximizing yield and purity.

    Cost-Effectiveness: Using cost-effective reagents and solvents.

    Safety: Ensuring safe handling of reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially altering its functional groups.

    Reduction: Reduction reactions can modify the oxalamide group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the spirocyclic moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxidized derivatives with altered functional groups.

    Reduction: Could produce reduced forms of the oxalamide or other functional groups.

    Substitution: Results in substituted derivatives with new functional groups attached.

Scientific Research Applications

N1-(1,4-dioxaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure and oxalamide group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure with a methoxy group instead of an ethoxy group.

    N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide: Contains a chlorine atom on the aromatic ring.

    N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide: Features a nitro group on the aromatic ring.

Uniqueness

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The spirocyclic structure also imparts specific steric and electronic properties that differentiate it from other compounds.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-2-24-15-8-6-14(7-9-15)21-18(23)17(22)20-12-16-13-25-19(26-16)10-4-3-5-11-19/h6-9,16H,2-5,10-13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWGOPQHXYPMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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